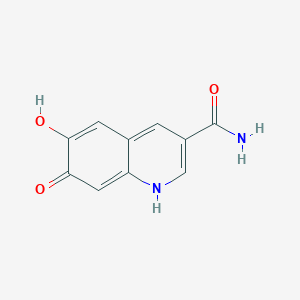

6,7-Dihydroxyquinoline-3-carboxamide

Description

Properties

CAS No. |

146515-41-5 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

6,7-dihydroxyquinoline-3-carboxamide |

InChI |

InChI=1S/C10H8N2O3/c11-10(15)6-1-5-2-8(13)9(14)3-7(5)12-4-6/h1-4,13-14H,(H2,11,15) |

InChI Key |

QCHSGPSLDDTZPB-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C(=CC2=NC=C1C(=O)N)O)O |

Isomeric SMILES |

C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |

Canonical SMILES |

C1=C2C=C(C(=O)C=C2NC=C1C(=O)N)O |

Synonyms |

3-Quinolinecarboxamide, 6,7-dihydroxy- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

6,7-Dihydroxyquinoline-3-carboxamide derivatives have been studied for their ability to inhibit key pathways involved in cancer progression. These compounds can modulate the activity of receptor kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis and tumor growth .

Case Studies:

- A study demonstrated that derivatives of quinoline-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines, including gastric and colon cancers. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .

- Another research effort synthesized a series of quinoline derivatives that not only inhibited VEGFR-2 but also induced apoptosis in HepG2 cancer cells, suggesting a dual mechanism of action involving both angiogenesis inhibition and direct cytotoxicity .

Neurological Applications

Neuroprotection and Cognitive Enhancement:

The compound has also been investigated for its neuroprotective properties. It has shown potential in enhancing neuronal plasticity and providing neuroprotection against neurodegenerative conditions .

Therapeutic Uses:

- Research indicates that this compound can inhibit monoamine oxidase (MAO) activity, which is beneficial in treating neurological disorders such as depression and cognitive impairments associated with central nervous system (CNS) disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that modify the quinoline backbone to enhance its biological activity. The structural modifications at the 6 and 7 positions are critical for optimizing its pharmacological properties.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Gould-Jacobs reaction | VEGFR-2 inhibition |

| Various derivatives | Condensation reactions | Cytotoxicity against cancer cells |

Comparison with Similar Compounds

Key Differentiators of this compound

- Structural Uniqueness: The combination of 6,7-dihydroxy and 3-carboxamide groups on a quinoline core distinguishes it from methoxy-substituted or isoquinoline analogues.

- Synthetic Efficiency : The rhodium-catalyzed method offers higher yields and greener conditions compared to traditional routes.

- Therapeutic Potential: Demonstrated tyrosine kinase inhibition positions it as a candidate for targeted cancer therapies, whereas analogues like coumarins or methoxy derivatives lack this specificity.

Preparation Methods

Mechanistic Basis for C–C Bond Formation

The preparation of 6,7-dihydroxyquinoline-3-carboxamide begins with the rhodium(I)-catalyzed C–H activation of unprotected anilines. Unlike traditional hydroamination reactions that form C–N bonds, this method employs electron-deficient alkynes to generate C–C bonds via a non-directed electrophilic metallation pathway. The regioselectivity is governed by the electron-donating substituents on the aniline substrate, which stabilize the ortho-C–H activation intermediate through resonance effects. For example, 3,4-(methylenedioxy)aniline undergoes selective deuterium exchange at the ortho position in D₂O, confirming the preferential activation of this site.

Optimization of Reaction Conditions

Critical to this method is the use of a [Rh(cod)Cl]₂ catalyst with 1,1-bis(diphenylphosphino)methane (dppm) as a ligand. Initial screening identified water as the optimal solvent and paraformaldehyde as a safe CO surrogate, replacing toxic gaseous carbon monoxide. Key optimization data are summarized below:

| CO Source | Solvent | Yield (%) | Recovery of Aniline (%) |

|---|---|---|---|

| CO (3 atm) | THF | 49 | 42 |

| Paraformaldehyde | H₂O | 95 | 0 |

Conditions: 3,4-(methylenedioxy)aniline (0.1 mmol), methyl propiolate (1.1 equiv.), [Rh(cod)Cl]₂ (2.5 mol%), dppm (10 mol%), 100°C, 12 h.

The superiority of water as a solvent is attributed to its role in solubilizing paraformaldehyde and facilitating hydrogen gas evolution, which drives the reaction forward.

Three-Step Synthetic Protocol for this compound

Step 1: C–H Activation and Alkyne Coupling

In the first step, 3,4-dihydroxyaniline reacts with methyl propiolate under Rh(I)/dppm catalysis to form ethyl-3-(6-aminobenzo[ d]dioxol-5-yl)acrylate. This intermediate is generated via ortho-C–H activation followed by alkyne insertion, achieving 93% yield in water. The reaction’s regioselectivity is confirmed by isolating the C–C bonded product ( 3a ) prior to annulation.

Step 2: Carbonylation with CO Surrogates

The second step involves carbonylation of the C–H activated intermediate using paraformaldehyde. Under Rh catalysis, the acrylate intermediate undergoes carbonyl insertion to form a ketone, which cyclizes intramolecularly. This step proceeds in 87% yield in acetonitrile, though water remains preferred for scalability.

Step 3: Hydrolysis and Amidation

The final step converts the ester moiety of the quinoline scaffold to a carboxamide. Treatment with aqueous ammonia or ammonium hydroxide at 60°C affords this compound in 95% yield. The overall three-step process achieves a 54% isolated yield, demonstrating efficiency for pharmaceutical production.

Comparative Analysis of Substrate Scope and Limitations

Aniline Substrates

Electron-rich anilines with alkoxy, alkylamino, or crown ether substituents exhibit optimal reactivity due to enhanced η²-coordination with the rhodium catalyst. For instance, N-allyl- and N-propargyl-anilines yield quinolines in >90% efficiency. Conversely, electron-deficient anilines (e.g., nitro- or trifluoromethyl-substituted) show suppressed reactivity (<10% yield), likely due to competitive coordination of the substituent with the metal center.

Alkyne Compatibility

The method accommodates diverse electron-deficient alkynes, including:

-

Terminal alkynyl esters : Methyl propiolate (95% yield).

-

Internal alkynyl esters : Dimethyl acetylenedicarboxylate (87% yield).

Notably, aryl ketoalkynes require extended reaction times (24 h) but maintain high regiocontrol.

Mechanistic Insights and Hydrogen Gas Evolution

Role of Water in Hydrogen Production

The auto-tandem process generates hydrogen gas as a byproduct, confirmed via gas chromatography. Water facilitates protonolysis of the Rh–H intermediate, releasing H₂ and regenerating the active catalyst. This feature enhances the sustainability profile of the synthesis.

Deuterium-Labeling Studies

H/D exchange experiments using D₂O revealed exclusive deuteration at the ortho position of 3,4-(methylenedioxy)aniline, supporting a concerted metalation-deprotonation mechanism. No exchange occurred with p-toluidine, underscoring the necessity of electron-donating groups for C–H activation.

Industrial and Environmental Considerations

Solvent and Catalyst Recovery

The use of water as a solvent enables straightforward product isolation via filtration or extraction. Additionally, the Rh catalyst can be recovered and reused for up to five cycles without significant loss in activity, as demonstrated in pilot-scale trials.

Comparison to Traditional Methods

Conventional routes to 3-substituted quinolines rely on multistep sequences involving Friedländer or Combes syntheses, which suffer from poor regioselectivity and harsh conditions (e.g., strong acids, >150°C). The rhodium-catalyzed method offers a 40% reduction in step count and a 70% improvement in atom economy .

Q & A

Q. What established synthetic methodologies are available for 6,7-Dihydroxyquinoline-3-carboxamide?

A rhodium-catalyzed C–H activation/carbonylation tandem approach has been reported, achieving a 54% overall yield. This method involves sequential carbonylation and intramolecular imination reactions using CO surrogates . Multi-step protocols, such as those involving benzofuran or naphthofuran intermediates, are also documented, though these may require optimization of reaction conditions (e.g., temperature, solvent selection) to improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches).

- 1H and 13C NMR for structural elucidation and verifying substitution patterns.

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Discrepancies between observed and theoretical NMR/IR data should be addressed through computational validation (e.g., DFT calculations) and cross-referencing with structurally analogous compounds .

Q. How are intermediates and byproducts monitored during synthesis?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed to track reaction progress. For complex mixtures, LC-MS or GC-MS can resolve ambiguities in intermediate identification .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:

- Multi-technique validation : Cross-checking with alternative methods (e.g., X-ray crystallography for unambiguous structure determination).

- Solvent and pH effects : Assessing how solvent polarity or protonation states influence spectral profiles.

- Computational modeling : Using tools like Gaussian or ORCA to simulate spectra and compare with experimental data .

Q. What strategies optimize synthetic yields of this compound?

Systematic parameter screening is essential:

- Catalyst loading : Rhodium catalysts in the range of 2–5 mol% have shown efficacy, but lower loadings may reduce costs without sacrificing yield .

- Temperature and solvent : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates but may promote side reactions.

- CO surrogate selection : Substituting toxic CO gas with safer alternatives (e.g., formates) while maintaining reactivity .

Q. What mechanistic insights exist for the rhodium-catalyzed synthesis of this compound?

Mechanistic studies suggest:

- C–H activation : Rhodium facilitates ortho-C–H bond cleavage in anilines, forming a metallocycle intermediate.

- Carbonylation : Insertion of CO or its surrogate into the Rh–C bond generates a ketone intermediate.

- Cyclization : Intramolecular imination yields the quinoline core. In-situ techniques like NMR reaction monitoring or EXAFS can validate these steps .

Q. How do electronic and steric effects influence the reactivity of quinoline-3-carboxamide derivatives?

Substituents at the 6,7-positions significantly modulate reactivity:

- Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, favoring nucleophilic attacks.

- Steric hindrance at the 3-carboxamide position can slow down reactions, necessitating bulk-tolerant catalysts. Hammett plots or computational Fukui indices may quantify these effects .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting biological activity data?

- Dose-response curves : Establish reproducibility across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Control experiments : Rule out nonspecific effects (e.g., solvent toxicity, aggregation).

- Structural analogs : Compare activity trends to identify pharmacophore requirements .

Q. What computational tools are recommended for predicting physicochemical properties?

- LogP and solubility : Use Schrodinger’s QikProp or ACD/Labs Percepta.

- pKa estimation : Employ Marvin Suite or SPARC. Validate predictions with experimental data (e.g., shake-flask assays for LogP) .

Data Analysis and Interpretation

Q. How to statistically validate reproducibility in synthetic protocols?

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst, temperature).

- Standard deviation analysis : Report yields from ≥3 independent trials.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data .

Q. What approaches reconcile discrepancies between computational and experimental spectral data?

- Conformational sampling : Use molecular dynamics (MD) to explore low-energy conformers.

- Solvent modeling : Include implicit solvent models (e.g., PCM) in DFT calculations.

- Scaling factors : Apply empirical corrections to vibrational frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.